molecular formula C10H16F3NO2S B6350617 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1206524-36-8

3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B6350617
CAS No.: 1206524-36-8
M. Wt: 271.30 g/mol
InChI Key: AKWVMFWEMXOIKQ-UHFFFAOYSA-N
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Description

3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C10H16F3NO2S and a molecular weight of 271.30 g/mol . This compound is characterized by the presence of a trifluoromethylsulfanyl group attached to a pyrrolidine ring, which is further connected to a carboxylic acid tert-butyl ester group. The trifluoromethylsulfanyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond between the carboxylic acid and the alcohol.

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Comparison with Similar Compounds

Similar compounds to 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester include:

    3-Trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the sulfanyl group, which may result in different chemical properties and reactivity.

    3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester: Contains a piperidine ring instead of a pyrrolidine ring, which can affect its biological activity and binding properties.

    3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid methyl ester: Has a methyl ester group instead of a tert-butyl ester group, which can influence its solubility and stability.

The uniqueness of this compound lies in its combination of the trifluoromethylsulfanyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(trifluoromethylsulfanyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2S/c1-9(2,3)16-8(15)14-5-4-7(6-14)17-10(11,12)13/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWVMFWEMXOIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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